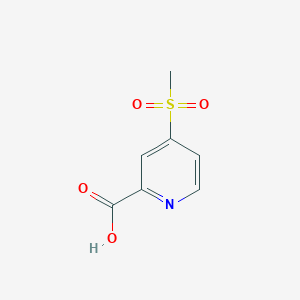

4-(Methylsulfonyl)picolinic acid

Description

4-(Methylsulfonyl)picolinic acid (CAS No. 1026676-25-4) is a picolinic acid derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the pyridine ring. For example, methyl 4-iodopicolinate has been synthesized via chlorination and iodination of picolinic acid, followed by Sonogashira coupling to introduce alkyne substituents . Similarly, sulfonyl groups are introduced via reactions with methanesulfonyl chloride or sodium methanesulfinate under controlled conditions .

Properties

IUPAC Name |

4-methylsulfonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRXXKBEAKPGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Activation : Picolinic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride intermediate. This step enhances electrophilicity at the carboxylic acid group.

-

Sulfonation : The acid chloride reacts with methylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) at 60–80°C for 6–12 hours. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.

Yield : 65–78% (optimized conditions).

Advantages :

-

Utilizes commercially available starting materials.

-

Minimal side products due to the directed ortho-effect of the carboxylic acid group.

Limitations : -

Requires stringent control over stoichiometry to avoid over-sulfonation.

-

Post-reaction purification via column chromatography is often necessary.

Suzuki–Miyaura Cross-Coupling with 4-Methylsulfonylphenylboronic Acid

This method leverages palladium-catalyzed cross-coupling to introduce the methylsulfonyl group. It is particularly useful for constructing complex derivatives with additional substituents.

Reaction Protocol

-

Preparation of Boronic Acid : 4-Methylsulfonylphenylboronic acid is synthesized via lithiation of bromobenzene derivatives, followed by borylation.

-

Coupling Reaction : The boronic acid reacts with halogenated picolinic acid (e.g., 4-bromopicolinic acid) using a Pd(PPh₃)₄ catalyst and a base (e.g., Na₂CO₃) in a toluene/water biphasic system at 90°C.

Yield : 50–65%.

Key Parameters :

-

Catalyst loading (1–2 mol% Pd).

-

Solvent polarity (toluene > DMF for improved regioselectivity).

Advantages : -

Compatible with electron-deficient pyridine rings.

-

Enables modular synthesis of polysubstituted analogs.

Limitations : -

High cost of palladium catalysts.

Lithiation Followed by Sulfinate Addition

This method employs directed ortho-metalation to achieve precise functionalization. It is ideal for late-stage diversification in drug discovery.

Synthetic Steps

-

Lithiation : 4-Bromopicolinic acid is treated with lithium diisopropylamide (LDA) at −78°C in THF, generating a stabilized aryllithium intermediate.

-

Sulfination : The intermediate reacts with sodium methylsulfinate in the presence of CuI (10 mol%) at 25°C, yielding the sulfone product.

Yield : 15–26% (improved to 40% with CuI/L-proline systems).

Optimization Insights :

-

Substituents at the 3- and 5-positions of pyridine enhance lithiation efficiency.

-

Copper co-catalysts mitigate homo-coupling side reactions.

Advantages : -

High regioselectivity.

-

Tolerates sterically hindered substrates.

Limitations : -

Low yields in non-optimized systems.

Oxidation of 4-(Methylthio)picolinic Acid

Oxidation of thioether precursors offers a cost-effective route, leveraging well-established sulfur chemistry.

Procedure

-

Synthesis of Thioether Precursor : 4-(Methylthio)picolinic acid is prepared via nucleophilic aromatic substitution using NaSMe and 4-chloropicolinic acid.

-

Oxidation : The thioether is treated with hydrogen peroxide (30%) in acetic acid at 70°C for 4 hours, achieving quantitative conversion to the sulfone.

Yield : 85–92%.

Critical Factors :

-

Acidic conditions prevent over-oxidation to sulfonic acids.

-

Catalytic amounts of vanadium or molybdenum salts accelerate the reaction.

Advantages : -

Scalable and industrially viable.

-

Utilizes inexpensive oxidizing agents.

Limitations : -

Requires strict control of reaction time to avoid degradation.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 65–78 | Low | Moderate | High |

| Suzuki–Miyaura Coupling | 50–65 | High | High | Moderate |

| Lithiation/Sulfination | 15–40 | Moderate | High | Low |

| Thioether Oxidation | 85–92 | Low | Low | High |

Key Observations :

-

Direct Sulfonation and Thioether Oxidation are preferred for large-scale production due to cost-effectiveness and high yields.

-

Suzuki–Miyaura Coupling is reserved for structurally complex derivatives requiring precise regiochemical control.

-

Lithiation/Sulfination remains niche, primarily for academic investigations .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 4-(Methylsulfonyl)picolinic acid is its role as an enzyme inhibitor, particularly against metallo-β-lactamases. These enzymes are crucial in antibiotic resistance mechanisms, making the compound a potential therapeutic agent in combating resistant bacterial strains.

- Mechanism of Action : The compound interacts with metal ions within the enzyme's active site, effectively inhibiting its activity. Studies have shown that structural modifications can enhance or diminish binding affinity and inhibitory effects on these enzymes.

Pharmaceutical Development

Due to its biological activity, this compound is being investigated for its potential use in drug development. Its structural similarities to other biologically active compounds position it as a promising candidate for further pharmacological exploration.

- Case Study : Research has indicated that derivatives of this compound can modulate metabolic processes and influence various biological pathways, making it a valuable tool in developing new therapeutic agents .

Biochemical Probing

The compound's ability to bind selectively to enzymes makes it useful as a biochemical probe. It can assist researchers in understanding enzyme mechanisms and interactions at a molecular level.

- Research Findings : Interaction studies have demonstrated that this compound effectively binds to metallo-enzymes, influencing their activity and providing insights into enzyme regulation.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interfere with cellular pathways by inhibiting key enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

This compound

- Substituent : Methylsulfonyl (-SO₂CH₃) at the 4-position.

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring and increasing acidity of the carboxylic acid moiety.

6-((Methylsulfonyl)methyl)picolinic acid

- Substituent : Methylsulfonyl group attached to a methylene (-CH₂-) bridge at the 6-position.

- This compound was synthesized via nucleophilic substitution of a bromomethyl intermediate with sodium methanesulfinate .

4-Methoxy-3-methylpicolinic acid

- Substituent : Methoxy (-OCH₃) at the 4-position and methyl (-CH₃) at the 3-position.

- Electronic Effects : Methoxy is electron-donating, increasing ring electron density. This contrasts sharply with the electron-deficient ring in this compound.

- Structural Similarity : 92% similarity to the target compound based on CAS data .

4-(Trifluoromethoxy)picolinic acid

- Substituent : Trifluoromethoxy (-OCF₃) at the 4-position.

- Key Difference: The trifluoromethoxy group is more electronegative than methylsulfonyl, offering enhanced metabolic stability in pharmaceuticals.

Physicochemical Properties

Biological Activity

4-(Methylsulfonyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition, metabolic effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a picolinic acid moiety with a methylsulfonyl substituent. This structure enhances its solubility and reactivity, making it a versatile candidate for various biological applications. The molecular formula is and the compound is characterized by its ability to interact with biological targets through specific binding mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which could be beneficial in treating diseases where enzyme modulation is necessary.

- Metabolic Effects : It influences metabolic pathways, potentially affecting energy production and utilization in cells.

- Therapeutic Potential : Ongoing studies are exploring its use as a therapeutic agent in conditions such as cancer and metabolic disorders.

Key Findings

- Inhibition of Nicotinamide Adenine Dinucleotide (NAD+) Depletion : Research has shown that this compound can enhance NAD+ levels in cells by inhibiting enzymes that deplete NAD+, such as nicotinamide adenine dinucleotide (NAD) glycohydrolases .

- Mechanism of Action : The compound's mechanism involves binding to the active sites of target enzymes, thereby preventing substrate access and subsequent catalytic activity. This interaction is facilitated by the methylsulfonyl group, which may enhance binding affinity .

- Case Study : In a recent study, this compound was tested against several metalloenzymes. It demonstrated competitive inhibition, suggesting its potential as a lead compound for developing new enzyme inhibitors .

Metabolic Effects

The compound's influence on metabolic pathways has been documented in several studies:

- Impact on Cellular Metabolism : By modulating NAD+ levels, this compound can affect cellular energy metabolism, which is crucial for maintaining cellular functions .

- Potential Applications in Aging : Given the role of NAD+ in aging processes, this compound may have implications for longevity research and age-related diseases .

Summary of Biological Activities

Case Studies

- Study on Enzyme Inhibition : A study published in 2023 highlighted that this compound effectively inhibited NAMPT (Nicotinamide adenine dinucleotide phosphate) activity, leading to increased NAD+ levels in treated cells .

- Therapeutic Application : Another investigation focused on the compound's potential use in cancer therapy, demonstrating that it could sensitize cancer cells to chemotherapeutic agents by modulating metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Methylsulfonyl)picolinic acid in a laboratory setting?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or Suzuki coupling reactions. For example, methylsulfonyl groups can be introduced using methyl sulfone derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Post-synthesis, purification via flash chromatography and characterization using H/C NMR and ESI-MS are critical to confirm structural integrity .

- Safety Note : Use inert atmospheres (N/Ar) to avoid side reactions and ensure proper ventilation due to potential toxic byproducts .

Q. How can researchers ensure safe handling and storage of this compound?

- Methodological Answer :

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Monitor for decomposition via periodic HPLC analysis .

- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) to identify aromatic protons (δ 7.5–8.5 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm). C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO, δ 45–50 ppm) functionalities .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H] peaks. High-resolution MS (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the binding affinity of picolinic acid derivatives in biological systems?

- Methodological Answer :

- Binding Studies : Use H NMR titration or surface plasmon resonance (SPR) to measure dissociation constants (). For example, 4-(methylsulfonyl)benzeneboronic acid showed pH-dependent binding to sialic acid ( M), suggesting the sulfonyl group enhances polar interactions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes, highlighting hydrogen bonds between the sulfonyl group and target residues .

Q. What strategies can resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-butylphenyl vs. 5-tert-butylphenyl picolinic acid) to isolate steric/electronic effects. For example, substituents altering solubility (e.g., logP) may explain MIC variability in antimicrobial assays .

- Dose-Response Validation : Perform time-kill assays or transcriptomic profiling (RNA-seq) to confirm activity thresholds and rule off-target effects .

Q. Are there computational models predicting the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate protonation states at physiological (pH 7.4) and acidic (pH 4.5) conditions. For example, the sulfonyl group’s electron-withdrawing effect stabilizes deprotonated carboxylates, enhancing solubility at higher pH .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict p values and reactive sites for electrophilic substitution .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data for this compound in different solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, ethanol, PBS) at 25°C and 37°C.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to correlate solvent polarity with dissolution efficiency .

Q. What analytical parameters are critical for validating this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- LC-MS/MS Validation : Assess linearity (R > 0.99), LOD/LOQ (ng/mL range), and matrix effects (e.g., ion suppression in plasma). Include internal standards (e.g., deuterated analogs) for accuracy .

- Cross-Validation : Compare results with orthogonal methods like capillary electrophoresis (CE) to rule out method-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.